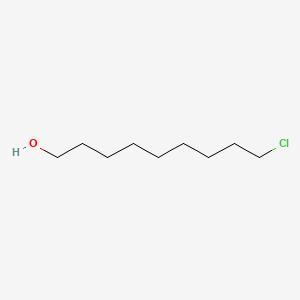

9-Chloro-1-nonanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-chlorononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWFEAMFGGBZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068630 | |

| Record name | 1-Nonanol, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51308-99-7 | |

| Record name | 9-Chloro-1-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51308-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonanol, 9-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051308997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonanol, 9-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Selective Monochlorination of 1,9-Nonanediol for the Synthesis of 9-Chloro-1-nonanol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Chloro-1-nonanol is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its structure, featuring a terminal hydroxyl group and a terminal chlorine atom on a nine-carbon chain, allows for orthogonal chemical modifications.[4] The primary challenge in its synthesis from the readily available precursor, 1,9-nonanediol, is achieving selective monochlorination. This guide provides a comprehensive overview of a robust and efficient method for this transformation, focusing on the use of a Vilsmeier-Haack type reagent derived from cyanuric chloride. We delve into the mechanistic underpinnings of this selectivity, present a detailed experimental protocol, and offer insights grounded in established chemical principles to ensure reproducibility and high yields.

The Synthetic Challenge: Achieving Monoselectivity in Symmetrical Diols

The conversion of 1,9-nonanediol to this compound presents a classic chemoselectivity problem. As a symmetrical C9 diol, both primary hydroxyl groups possess nearly identical reactivity.[5] The direct application of many conventional chlorinating agents (e.g., HCl, SOCl₂) often results in a statistical mixture of unreacted starting material, the desired mono-chlorinated product, and the undesired 1,9-dichlorononane byproduct.

Controlling the reaction to favor the formation of the mono-chloro alcohol is paramount. Simply using one equivalent of a chlorinating agent is often insufficient due to the statistical nature of the reaction. As the desired product, this compound, forms, it competes with the remaining 1,9-nonanediol for the chlorinating agent, leading to the formation of the dichloro byproduct. Therefore, the chosen methodology must inherently favor the mono-substitution pathway.

Strategic Approach: The Cyanuric Chloride/DMF System

To overcome the challenge of monoselectivity, a mild and highly efficient chlorinating system employing cyanuric chloride in N,N-dimethylformamide (DMF) is recommended. This combination forms a Vilsmeier-Haack type reagent in situ, which demonstrates high selectivity for the monochlorination of diols.[6]

Causality for Method Selection (Expertise & Experience):

-

High Selectivity: The bulky nature of the intermediate Vilsmeier-Haack reagent and the reaction mechanism itself favors a single substitution on the diol. Once one hydroxyl group has reacted, the resulting intermediate is sterically and electronically less favorable for a second reaction compared to a fresh diol molecule.

-

Mild Reaction Conditions: The reaction proceeds at low temperatures (-5°C to 0°C), which minimizes side reactions and preserves sensitive functional groups that might be present in more complex substrates.[6]

-

Simplified Purification: The high selectivity leads to a cleaner reaction mixture, significantly simplifying the downstream purification process compared to methods that produce statistical mixtures.[6]

-

Cost-Effectiveness and Availability: The reagents—cyanuric chloride, DMF, and 1,9-nonanediol—are readily available and cost-effective, making this process scalable.

Mechanistic Insights

The success of this protocol hinges on the formation and reactivity of the active chlorinating agent, a Vilsmeier-Haack type reagent.

-

Activator Formation: Cyanuric chloride reacts with DMF to form a reactive iminium salt. This is the active chlorinating species.

-

Alcohol Activation: One of the primary hydroxyl groups of 1,9-nonanediol acts as a nucleophile, attacking the electrophilic carbon of the iminium salt.

-

Chlorination: A chloride ion (from the iminium salt complex) then displaces the activated hydroxyl group via an SN2-type mechanism, yielding the desired this compound and regenerating DMF. The reaction stoichiometry and conditions are optimized to ensure that once one hydroxyl group is chlorinated, the reaction is quenched before the second hydroxyl group can react.

Data Presentation

Table 1: Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 1,9-Nonanediol | 3937-56-2 | C₉H₂₀O₂ | 160.25 | 45-47 |

| This compound | 51308-99-7 | C₉H₁₉ClO | 178.70 | 28 |

| Cyanuric Chloride | 108-77-0 | C₃Cl₃N₃ | 184.41 | 146 |

| N,N-Dimethylformamide | 68-12-2 | C₃H₇NO | 73.09 | -61 |

Data sourced from[3][5][7][8].

Experimental Protocol: Selective Monochlorination

This protocol is adapted from a validated method for the selective monochlorination of analogous diols.[6]

Materials and Equipment

-

1,9-Nonanediol (1.0 eq)

-

Cyanuric Chloride (1.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask with magnetic stirrer, thermometer, and addition funnel

-

Ice-salt bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware for extraction and filtration

Step-by-Step Methodology

Part A: Activator (Vilsmeier-Haack Reagent) Preparation

-

In a dry three-neck flask under an inert atmosphere (e.g., nitrogen), add DMF (approx. 5 mL per gram of cyanuric chloride).

-

Begin stirring and cool the flask to 10-20°C using a water bath.

-

Add cyanuric chloride (1.1 eq) to the DMF in portions, ensuring the temperature does not exceed 20°C.

-

Once the addition is complete, allow the mixture to stir at room temperature for approximately 4-6 hours. A white precipitate of the Vilsmeier-Haack reagent will form.

Part B: Chlorination Reaction

-

In a separate flask, prepare a solution of 1,9-nonanediol (1.0 eq) in a minimal amount of DMF.

-

Cool the activator suspension from Part A to between -5°C and 0°C using an ice-salt bath.

-

Slowly add the 1,9-nonanediol solution dropwise to the cold activator suspension via an addition funnel. Meticulously maintain the internal temperature between -5°C and 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

Part C: Work-up and Purification

-

Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous mixture three times with dichloromethane (DCM).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Visualization of Workflow and Mechanism

Experimental Workflow

Caption: High-level experimental workflow for the synthesis.

Simplified Reaction Mechanism

Caption: Simplified reaction mechanism for monochlorination.

Conclusion

The selective monochlorination of 1,9-nonanediol is a critical transformation for accessing the versatile this compound intermediate. The outlined method, utilizing a cyanuric chloride/DMF system, provides a reliable and high-yielding pathway that addresses the inherent challenge of selectivity. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, particularly temperature, researchers can consistently produce the target molecule with high purity. This guide serves as a foundational document for scientists and professionals engaged in pharmaceutical development and fine chemical synthesis, enabling the efficient incorporation of this valuable building block into their synthetic programs.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,9-Nonanediol: linear C9 diol: Kuraray [kuraray.eu]

- 3. nbinno.com [nbinno.com]

- 4. CAS 51308-99-7: this compound | CymitQuimica [cymitquimica.com]

- 5. 1,9-Nonanediol [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to the Physicochemical Properties of 9-Chloro-1-nonanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical synthesis and drug development, a thorough understanding of the fundamental physicochemical properties of intermediate compounds is paramount. This guide provides a comprehensive technical overview of 9-Chloro-1-nonanol, a molecule of interest for its bifunctional nature, incorporating both a terminal hydroxyl group and a chloroalkane moiety. As a Senior Application Scientist, this document is structured to deliver not just raw data, but to provide context, experimental rationale, and actionable protocols, ensuring a robust foundation for its application in research and development. The methodologies described herein are grounded in established, internationally recognized standards to ensure scientific integrity and reproducibility.

Section 1: Chemical Identity and Molecular Structure

This compound is a long-chain fatty alcohol derivative characterized by a nine-carbon aliphatic chain with a hydroxyl group at one terminus and a chlorine atom at the other.[1] This unique structure imparts it with distinct chemical reactivity, making it a versatile building block in organic synthesis.

Molecular Structure:

References

An In-Depth Technical Guide to 9-Chloro-1-nonanol (CAS: 51308-99-7): A Bifunctional Building Block for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 9-Chloro-1-nonanol (CAS No. 51308-99-7), a versatile bifunctional organic compound. Possessing both a terminal hydroxyl group and a primary alkyl chloride on a flexible nine-carbon backbone, this molecule serves as a critical intermediate and building block in diverse synthetic applications, from pharmaceuticals to specialty polymers.[1] This document delineates its physicochemical properties, explores its core reactivity, presents methodologies for its analytical characterization, outlines its applications in drug discovery and complex molecule synthesis, and provides essential safety and handling protocols. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction: The Strategic Value of Bifunctionality

This compound is an aliphatic haloalcohol characterized by a C9 alkyl chain, with a hydroxyl (-OH) group at position 1 and a chlorine (-Cl) atom at position 9.[2] This unique structural arrangement confers dual reactivity, allowing for orthogonal or sequential chemical modifications. The hydroxyl group can undergo classic alcohol reactions such as esterification, etherification, or oxidation, while the terminal chlorine atom is a prime site for nucleophilic substitution.[2]

This duality makes this compound an invaluable linker molecule and a strategic starting material for constructing complex molecular architectures where precise spacing and differential functionalization are required. Its nine-carbon chain provides a flexible, hydrophobic spacer, a desirable attribute in the design of pharmacologically active molecules and functional materials.[1]

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, solvent selection, and purification procedures. This compound is typically a colorless to pale yellow liquid above its melting point.[2]

| Property | Value | Source(s) |

| CAS Number | 51308-99-7 | [3] |

| Molecular Formula | C₉H₁₉ClO | [2][4] |

| Molecular Weight | 178.70 g/mol | [3][4] |

| Appearance | White to light yellow solid below 28°C; Colorless to pale yellow liquid above 28°C | [2][5] |

| Melting Point | 28°C | [3][6] |

| Boiling Point | 142-143°C at 20 Torr; 254.55°C (estimated) | [3][6] |

| Density | ~0.972 g/cm³ (estimate) | [6] |

| Solubility | Soluble in organic solvents; limited solubility in water | [2] |

| pKa | 15.19 ± 0.10 (Predicted) | [6] |

| Refractive Index | ~1.4575 (estimate) | [6] |

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for selective transformations, enabling chemists to build complexity in a controlled, stepwise manner.

-

The Hydroxyl Group (-OH): As a primary alcohol, this group is readily derivatized. It can be protected using standard protecting groups (e.g., silyl ethers) to isolate its reactivity, oxidized to an aldehyde or carboxylic acid, or directly used in nucleophilic attacks for the formation of esters and ethers.[7][8] The choice of reagent and reaction conditions dictates the outcome, a cornerstone of modern organic synthesis.[9]

-

The Chloro Group (-Cl): The terminal primary chloride is an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions.[10] It can be displaced by a wide range of nucleophiles, including amines, azides, cyanides, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This functionality is critical for introducing nitrogen-containing moieties in drug candidates or for chain extension protocols.[11]

Caption: Dual reactivity pathways of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a critical intermediate in multi-step syntheses.[1]

-

As a Linker Molecule: In drug development, particularly for PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), linker molecules are essential. This compound provides a long, flexible, and chemically accessible scaffold to connect two different molecular entities, such as a targeting moiety and a payload.

-

Synthesis of Heterocycles and Complex Molecules: The compound can be used to introduce a C9 chain that can be later functionalized or cyclized. For example, the chloride can be converted to an amine, which can then react with the oxidized alcohol (carboxylic acid) end to form a macrocyclic lactam.

-

Precursor for Other Bifunctional Reagents: The terminal chloride can be substituted by other functional groups (e.g., azide, alkyne) to generate new bifunctional building blocks for use in click chemistry or other biocompatible ligation reactions.

Caption: General synthetic workflow using this compound.

Analytical Characterization Protocol

Purity assessment and structural confirmation are paramount. A multi-technique approach is recommended for comprehensive characterization.

Objective: To confirm the identity and assess the purity of a supplied sample of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC is ideal for separating volatile and thermally stable compounds like this compound, providing a quantitative measure of purity.[12] MS provides structural information based on mass-to-charge ratio and fragmentation patterns.

-

Methodology:

-

Prepare a 1 mg/mL solution in a suitable solvent (e.g., Dichloromethane).

-

Inject 1 µL onto a non-polar GC column (e.g., DB-5ms).

-

Use a temperature gradient (e.g., 50°C hold for 2 min, ramp to 250°C at 10°C/min).

-

Analyze the mass spectrum for the molecular ion peak (M⁺) and characteristic fragments (e.g., [M-H₂O]⁺, [M-Cl]⁺).

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework.[13]

-

Methodology:

-

Dissolve ~10-20 mg of the sample in 0.7 mL of CDCl₃.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

-

Expected ¹H NMR Signals (300 MHz, CDCl₃):

-

δ ~3.64 ppm (triplet, 2H, -CH₂OH)

-

δ ~3.53 ppm (triplet, 2H, -CH₂Cl)

-

δ ~1.2-1.8 ppm (multiplets, 14H, internal -CH₂- groups)

-

A broad singlet corresponding to the -OH proton.

-

-

Expected ¹³C NMR Signals (75 MHz, CDCl₃):

-

δ ~62.9 ppm (-CH₂OH)

-

δ ~45.1 ppm (-CH₂Cl)

-

Multiple signals between δ ~25-33 ppm for the internal carbons.

-

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: IR spectroscopy identifies the key functional groups present in the molecule.[14]

-

Methodology:

-

Acquire a spectrum using a neat sample (liquid film) on a salt plate (NaCl or KBr).

-

-

Expected Characteristic Peaks:

-

~3300 cm⁻¹ (broad): O-H stretch

-

~2850-2950 cm⁻¹ (strong): C-H aliphatic stretch

-

~1050 cm⁻¹ (strong): C-O stretch

-

~650-750 cm⁻¹ (variable): C-Cl stretch

-

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[15]

-

Handling:

-

Storage:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound stands out as a highly valuable and versatile building block for the modern synthetic chemist. Its dual-ended, differential reactivity provides a powerful tool for the strategic construction of complex molecules, particularly as a flexible linker in pharmaceutical research and as a key intermediate in materials science. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for unlocking its full synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 51308-99-7: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. innospk.com [innospk.com]

- 5. 51308-99-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. 1-Nonanol [webbook.nist.gov]

- 15. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 16. fishersci.com [fishersci.com]

The Solubility Profile of 9-Chloro-1-nonanol in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 9-Chloro-1-nonanol in a range of common organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this guide employs a theoretical approach grounded in Hansen Solubility Parameters (HSP) to predict the solubility behavior of this bifunctional molecule. By estimating the HSP values for this compound and calculating the Relative Energy Difference (RED) against a curated list of solvents, we present a semi-quantitative framework for solvent selection. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to validate these predictions and ascertain definitive solubility values tailored to their specific applications. This guide is intended to be an essential resource for researchers, chemists, and formulation scientists engaged in drug development, chemical synthesis, and materials science where this compound is a key intermediate or component.

Introduction: The Molecular Landscape of this compound and Its Implications for Solubility

This compound (C₉H₁₉ClO) is a long-chain bifunctional organic molecule featuring a primary alcohol (-OH) at one terminus and a chloro (-Cl) group at the other, connected by a nine-carbon aliphatic chain. This unique structure imparts a distinct physicochemical profile that governs its interactions with various solvents. The long, nonpolar alkyl chain suggests an affinity for nonpolar solvents, while the presence of the hydroxyl group introduces the capacity for hydrogen bonding, and the terminal chlorine atom adds a degree of polarity. Consequently, predicting its solubility is not straightforward and requires a nuanced understanding of intermolecular forces.

This guide aims to deconstruct the solubility of this compound by:

-

Establishing a theoretical framework for solubility based on the principle of "like dissolves like," quantified through Hansen Solubility Parameters.

-

Providing estimated HSP values for this compound, derived from known values of analogous compounds.

-

Presenting a predicted solubility profile in a range of common organic solvents, categorized by their polarity and chemical nature.

-

Detailing robust experimental methodologies for the empirical determination of solubility, ensuring scientific integrity and reproducibility.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The concept of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, including solvents and solutes, can be assigned a unique set of these three parameters. The principle posits that substances with similar HSP values are likely to be miscible or have high solubility in one another. The "distance" between the HSPs of a solute (1) and a solvent (2) in this three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

The term Ra represents the Hansen solubility parameter distance. To further refine the prediction, an interaction radius (R₀ ) for the solute is determined, defining a "solubility sphere." Solvents that fall within this sphere (i.e., have an Ra less than R₀) are predicted to be good solvents for the solute. The Relative Energy Difference (RED) number provides a convenient metric for this:

-

RED < 1.0: High likelihood of solubility.

-

RED = 1.0: On the borderline of solubility.

-

RED > 1.0: Low likelihood of solubility.

The RED number is calculated as: RED = Ra / R₀

Estimated Hansen Solubility Parameters for this compound

The established HSPs for 1-nonanol are:

-

δD: 16.0 MPa½

-

δP: 4.8 MPa½

-

δH: 11.0 MPa½

The introduction of a terminal chlorine atom will primarily influence the polar and dispersion components. Based on group contribution methods, we can approximate the values for This compound :

-

δD: 16.2 MPa½ (A slight increase due to the larger, more polarizable chlorine atom)

-

δP: 5.5 MPa½ (A notable increase in polarity)

-

δH: 10.5 MPa½ (A slight decrease as the chlorine may have a minor shielding effect on the hydroxyl group's hydrogen bonding)

For the purpose of our predictions, we will assume an interaction radius (R₀) of 7.0 , which is a typical value for molecules of this size and complexity.

Predicted Solubility Profile of this compound

Based on the estimated HSPs for this compound and the known HSPs for a range of common organic solvents, the following table presents the calculated Ra and RED values, along with a qualitative solubility prediction.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra | RED | Predicted Solubility |

| Non-Polar Solvents | ||||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 12.5 | 1.79 | Low |

| Toluene | 18.2 | 1.4 | 2.0 | 9.9 | 1.41 | Moderate |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 6.3 | 0.90 | High |

| Polar Aprotic Solvents | ||||||

| Acetone | 15.5 | 10.4 | 7.0 | 6.4 | 0.91 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | 0.50 | Very High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.0 | 0.43 | Very High |

| Polar Protic Solvents | ||||||

| Methanol | 15.1 | 12.3 | 22.3 | 14.2 | 2.03 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.4 | 1.49 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 6.2 | 0.89 | High |

Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are invaluable for initial screening, empirical determination of solubility is crucial for definitive formulation and process development. The following are standard, reliable methods for quantifying the solubility of this compound.

Isothermal Shake-Flask Method

This is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, thermostatted vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

-

Equilibration: Agitate the mixture at a constant, defined temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute is essential to confirm saturation.

-

Phase Separation: Cease agitation and allow the phases to separate. If necessary, centrifuge the sample to pellet any suspended solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant (the saturated solution). Quantify the concentration of this compound in the aliquot using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Cloud Point Titration

This method is particularly useful for determining the temperature-dependent solubility and for systems where a distinct phase change is observable.

Methodology:

-

Initial Solution: Prepare a solution of this compound in the solvent at a concentration known to be below the saturation point at an elevated temperature.

-

Controlled Cooling: Slowly cool the solution while stirring.

-

Cloud Point Detection: The temperature at which the solution first becomes turbid (the "cloud point") is the saturation temperature for that specific concentration.

-

Data Collection: Repeat this process with solutions of varying concentrations to construct a solubility curve as a function of temperature.

Diagrams and Visualizations

Experimental Workflow for Isothermal Shake-Flask Method

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Logical Relationship of Factors Influencing Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Conclusion and Recommendations

This technical guide provides a robust theoretical framework for understanding and predicting the solubility of this compound in a variety of organic solvents. The predictions based on Hansen Solubility Parameters suggest that this compound exhibits favorable solubility in polar aprotic solvents such as ethyl acetate and THF, and in moderately polar protic solvents like isopropanol. Its solubility is predicted to be lower in highly non-polar solvents like hexane and highly polar, hydrogen-bonding solvents like methanol.

It is imperative for researchers and formulation scientists to utilize these predictions as a foundational guide for solvent screening. However, for critical applications, these theoretical values must be substantiated with empirical data. The experimental protocols detailed herein offer reliable methods for obtaining precise and accurate solubility measurements. By integrating theoretical predictions with experimental validation, a comprehensive and reliable understanding of this compound's solubility can be achieved, facilitating its effective use in scientific research and industrial applications.

A Technical Guide to High-Purity 9-Chloro-1-nonanol for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a critical, foundational step in the journey of discovery. The integrity of a synthesis, the reliability of biological data, and ultimately, the viability of a drug candidate can hinge on the quality of its starting materials. 9-Chloro-1-nonanol (CAS No. 51308-99-7), a versatile bifunctional molecule, serves as a key building block in the synthesis of a variety of pharmaceutical compounds and complex organic structures.[1] Its nine-carbon chain, functionalized with a terminal hydroxyl group and a chloro group, allows for a diverse range of chemical modifications.[2][3]

This in-depth technical guide provides a comprehensive overview of commercially available high-purity this compound, offering insights into supplier evaluation, purity assessment, and the scientific rationale behind selecting the optimal grade for your research and development needs.

Understanding the Landscape: Commercial Suppliers of this compound

A survey of the chemical marketplace reveals several commercial suppliers offering this compound, typically with purity specifications ranging from 97% to over 98%. The selection of a supplier should be a meticulous process, extending beyond mere cost considerations to a thorough evaluation of their quality control measures and the transparency of their analytical data.

Below is a comparative summary of representative commercial suppliers and their stated purity levels for this compound. It is imperative for the end-user to request and scrutinize the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from any potential supplier before purchase.

| Supplier | Stated Purity | Additional Information |

| Weifang Yangxu Group Co., Ltd. | 99% | Offers the product for lab/research institutions.[4] |

| Shaanxi Dideu New Materials Co. Ltd. | 98.0% | Provides the compound for various applications.[5] |

| Career Henan Chemical Co. | >98% | Lists the product among its chemical offerings.[5] |

| CymitQuimica | Varies | Aggregates products from multiple sources with varying purities.[3] |

| ChemicalBook | Varies | A platform listing various suppliers and their specifications.[2] |

The Chemistry of Purity: Synthesis and Potential Impurities

To truly understand the purity of this compound, one must consider its synthetic origins. A common and logical synthetic route to this compound involves the selective chlorination of 1,9-nonanediol. This reaction, often employing a reagent like thionyl chloride (SOCl₂) or hydrochloric acid, aims to replace one of the hydroxyl groups with a chlorine atom.

A plausible synthetic pathway is as follows:

HO-(CH₂)₉-OH + SOCl₂ → Cl-(CH₂)₉-OH + SO₂ + HCl

This seemingly straightforward reaction can, however, lead to the formation of several process-related impurities that may be present in the final product. Understanding these potential impurities is crucial for interpreting analytical data and assessing the suitability of a particular batch of this compound for a specific application.

Potential Impurities:

-

1,9-Nonanediol (Starting Material): Incomplete reaction will result in the presence of the starting diol in the final product.

-

1,9-Dichlorononane (Over-reaction Product): If the reaction conditions are not carefully controlled, both hydroxyl groups of 1,9-nonanediol can be chlorinated, leading to the formation of the dichloroalkane.

-

Solvent Residues: The reaction is typically carried out in a solvent, and traces of this solvent may remain in the final product.

-

Reagent-derived Impurities: Residual reagents or byproducts from the chlorinating agent can also be present.

The following diagram illustrates the synthetic pathway and the potential for impurity formation.

Caption: Synthetic pathway of this compound and potential byproducts.

Analytical Verification of Purity: A Practical Approach

While suppliers provide a Certificate of Analysis, it is often prudent for researchers to perform their own analytical verification, especially for critical applications. The choice of analytical method depends on the desired level of detail and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of this compound and its volatile impurities.

Experimental Protocol: Purity Determination by GC-MS

This protocol provides a general framework for the analysis of this compound purity. Method optimization may be required based on the specific instrument and column used.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis of impurities is required.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-400.

3. Data Analysis:

-

The purity of this compound is typically determined by area percent normalization. The peak area of this compound is divided by the total area of all detected peaks.

-

Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST) and by considering the likely impurities from the synthetic route.

Decision-Making Framework for Supplier Selection

The selection of a commercial supplier for high-purity this compound should be a structured process. The following flowchart provides a logical framework for this decision-making process, emphasizing technical due diligence.

Caption: Decision-making flowchart for selecting a this compound supplier.

The Role of High-Purity this compound in Drug Discovery

Chlorine-containing compounds are of significant interest in medicinal chemistry, with numerous FDA-approved drugs incorporating this halogen.[6] The presence of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its dual functionality, serves as a valuable synthon for introducing a nine-carbon linker with a reactive hydroxyl group, which can be further modified to build more complex molecular architectures.

The use of high-purity this compound is paramount in these applications. Impurities can lead to the formation of undesired side products, complicating purification processes and potentially leading to the generation of compounds with altered or undesirable biological activity. For instance, the presence of 1,9-dichlorononane as an impurity could lead to the formation of cross-linked dimers in subsequent reactions, while unreacted 1,9-nonanediol could result in the synthesis of a more polar, undesired analog.

Conclusion

The selection and validation of high-purity this compound is a critical, yet often overlooked, aspect of the drug discovery and development process. By understanding the commercial supplier landscape, the chemistry of its synthesis and potential impurities, and by implementing robust analytical verification methods, researchers can ensure the quality and integrity of their starting materials. This diligence at the outset of a research program can save considerable time and resources, and ultimately contribute to the successful advancement of new therapeutic agents.

References

- 1. Nonanoic acid, 9-chloro- | C9H17ClO2 | CID 14255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51308-99-7 [chemicalbook.com]

- 3. CAS 51308-99-7: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

A Technical Guide to the Synthetic Applications of ω-Chloroalkanols: From Versatile Building Blocks to Complex Scaffolds

Introduction: The Dual Reactivity of ω-Chloroalkanols

In the landscape of modern organic synthesis, the strategic value of a chemical building block is often defined by its versatility and predictable reactivity. Among the most useful bifunctional synthons are the ω-chloroalkanols. These linear aliphatic molecules, characterized by a hydroxyl group (-OH) at one terminus and a chlorine atom (-Cl) at the other, offer a powerful platform for the construction of a wide array of more complex structures. Their utility is central to fields ranging from pharmaceutical discovery to materials science.[1][2]

Chemical Structure and Inherent Reactivity

The fundamental appeal of ω-chloroalkanols lies in the orthogonal reactivity of their two functional groups. The hydroxyl group serves as a potent nucleophile or can be readily converted into an ester or ether.[3][4] Conversely, the terminal chloride acts as a leaving group in nucleophilic substitution reactions or can be transformed into an organometallic species for carbon-carbon bond formation.[5][6] This differential reactivity allows for selective, stepwise transformations, making them ideal starting materials for multi-step syntheses.

Caption: Orthogonal reactive sites in an ω-chloroalkanol molecule.

Intramolecular Cyclization: A Premier Route to Cyclic Ethers

One of the most elegant and widespread applications of ω-chloroalkanols is the synthesis of saturated oxygen heterocycles, such as tetrahydrofuran (THF) and tetrahydropyran (THP).[7][8] These motifs are ubiquitous in natural products and are key structural units in many pharmaceuticals.[8][9][10] The intramolecular Williamson ether synthesis provides a direct and efficient method for this transformation.[11]

The Intramolecular Williamson Ether Synthesis

This reaction proceeds via a two-step sequence initiated by the deprotonation of the terminal hydroxyl group.[12] The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. It irreversibly deprotonates the alcohol to form a sodium alkoxide without competing in a substitution reaction.[13] The resulting alkoxide, now a potent intramolecular nucleophile, attacks the carbon atom bearing the chlorine in a concerted SN2 displacement, forging the cyclic ether and expelling a chloride ion.[5][11]

Caption: Workflow for intramolecular Williamson ether synthesis.

Factors Influencing Cyclization

The favorability of this reaction is largely governed by thermodynamics and kinetics, with the formation of five- and six-membered rings being particularly efficient.[11] The formation of five-membered rings like THF is entropically and enthalpically favored, resulting in rapid reaction rates.[11]

| Chloroalkanol | Ring Size | Product | Typical Yield |

| 3-Chloro-1-propanol | 4 | Oxetane | Moderate |

| 4-Chloro-1-butanol | 5 | Tetrahydrofuran (THF) | High |

| 5-Chloro-1-pentanol | 6 | Tetrahydropyran (THP) | High |

Experimental Protocol: Synthesis of Tetrahydrofuran from 4-Chloro-1-butanol

This protocol describes a standard laboratory procedure for the synthesis of THF.

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Reagents: Sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) is suspended in anhydrous dimethylformamide (DMF).

-

Reaction Initiation: 4-Chloro-1-butanol (1.0 eq.) dissolved in anhydrous DMF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred until hydrogen evolution ceases.

-

Cyclization: The reaction mixture is heated to 80-100 °C and maintained for 2-4 hours to ensure complete cyclization. Progress can be monitored by TLC or GC-MS.

-

Workup: After cooling, the reaction is carefully quenched with water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: THF is isolated by fractional distillation.

ω-Chloroalkanols as Linchpins in Linear Synthesis

The orthogonal nature of ω-chloroalkanols allows them to act as molecular "linchpins," connecting two different molecular fragments through sequential reactions at each end.

Selective Esterification of the Hydroxyl Group

The hydroxyl group can be selectively esterified while leaving the chloro group intact for subsequent transformations. While Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is a classic method, it is reversible and often requires removal of water to achieve high yields.[4][14] A more robust and generally higher-yielding approach involves acylation with an acid chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl or carboxylic acid byproduct.[3][14]

Caption: Stepwise modification of an ω-chloroalkanol.

Nucleophilic Substitution at the Carbon-Chlorine Bond

With the hydroxyl group protected or unreacted, the terminal chloride serves as an excellent electrophilic site. It readily undergoes SN2 reactions with a variety of nucleophiles. A particularly valuable transformation is the reaction with ammonia or primary amines to yield amino alcohols, which are important precursors in pharmaceutical synthesis.[15][16] Other common nucleophiles include cyanide (for chain extension), azide (precursor to amines), and thiolates (for sulfur-containing compounds).

Advanced Strategies: Carbon-Carbon Bond Formation

A more advanced application involves converting the electrophilic chloro-terminus into a nucleophilic carbon center via an organometallic intermediate, most commonly a Grignard reagent.[17]

The Challenge: The Incompatibility of Grignard Reagents and Alcohols

A direct attempt to form a Grignard reagent from an ω-chloroalkanol will fail. The Grignard reagent is a powerful base and will be instantly quenched by the acidic proton of the hydroxyl group.[6][18] This is a classic example where understanding competing reaction pathways is essential for successful synthesis design.

The Solution: Protecting Group Strategy

To overcome this, the hydroxyl group must first be "protected" by converting it into a functional group that is stable to the Grignard formation conditions. A common choice is a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether. Once protected, magnesium metal can be inserted into the C-Cl bond to form the Grignard reagent.[18] This reagent can then react with electrophiles like aldehydes, ketones, or esters to form a new carbon-carbon bond.[19][20][21] A final deprotection step liberates the original hydroxyl group.

Experimental Protocol: Two-Step Synthesis of a 1,6-Diol

This workflow outlines the synthesis of a diol using a protected ω-chloroalkanol.

-

Protection: React 4-chloro-1-butanol (1.0 eq.) with dihydropyran (1.1 eq.) in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) in dichloromethane (DCM) to form the THP-protected chloroalkane.

-

Grignard Formation: In a flame-dried flask under nitrogen, react the THP-protected chloroalkane with magnesium turnings (1.2 eq.) in anhydrous THF to form the Grignard reagent.

-

C-C Bond Formation: Cool the Grignard solution to 0 °C and add a solution of an appropriate electrophile, such as acetaldehyde (1.0 eq.), in anhydrous THF.

-

Workup and Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the product and remove the THP protecting group by stirring with a mild acid (e.g., acetic acid in THF/water) to yield the final 1,6-diol.

Applications in Drug Discovery and Materials Science

The synthetic routes enabled by ω-chloroalkanols provide access to molecular scaffolds of significant industrial importance.

-

Pharmaceuticals: The ability to construct heterocycles and introduce varied functionality is crucial in drug discovery.[22] Many approved drugs contain cyclic ether or amino alcohol moieties that can be synthesized using ω-chloroalkanol precursors.[2][23] The stereocontrolled synthesis of complex natural products often relies on building blocks derived from these reagents.[24]

-

Polymers: ω-Chloroalkanols can serve as monomers or initiators in polymerization reactions. For example, the hydroxyl group can initiate ring-opening polymerization of cyclic esters like caprolactone, while the terminal chloride provides a site for post-polymerization modification.

Conclusion

ω-Chloroalkanols represent a class of exceptionally versatile and cost-effective building blocks in organic synthesis. Their value stems from the predictable and orthogonal reactivity of their terminal chloro and hydroxyl groups. From the straightforward synthesis of essential cyclic ethers via intramolecular cyclization to their use as linchpins in multi-step linear syntheses and advanced applications in organometallic chemistry, these reagents provide chemists with a reliable toolkit for molecular construction. A thorough understanding of their reactivity and the strategic implementation of techniques like protecting group chemistry unlock a vast chemical space, enabling the efficient synthesis of complex and valuable molecules for both research and industrial applications.[25][26]

References

- 1. ω-Chloroalkanols [Chemical Structural Class] | TCI AMERICA [tcichemicals.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Grignard reaction - Wikipedia [en.wikipedia.org]

- 7. Cyclic ether synthesis [organic-chemistry.org]

- 8. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel assembly of cyclic ethers by coupling alpha-chlorosulfides and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereocontrolled Natural Product Synthesis: Cyclic Ethers and Macrolides [organic-chemistry.org]

- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. [PDF] Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: microwave-assisted syntheses of N-azacycloalkanes, isoindole, pyrazole, pyrazolidine, and phthalazine derivatives. | Semantic Scholar [semanticscholar.org]

- 17. Grignard Reaction [organic-chemistry.org]

- 18. leah4sci.com [leah4sci.com]

- 19. youtube.com [youtube.com]

- 20. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 21. youtube.com [youtube.com]

- 22. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pharmtech.com [pharmtech.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Long-Chain Ethers Utilizing 9-Chloro-1-nonanol: A Comprehensive Guide for Researchers

Introduction: The Significance of Long-Chain Ethers in Modern Research and Development

Long-chain ethers, characterized by their extended alkyl or aryl-alkyl chains, are a class of molecules gaining increasing attention across various scientific disciplines, particularly in the realms of drug development and materials science. Their unique physicochemical properties, including hydrophobicity, chemical stability, and the ability to participate in specific molecular interactions, make them invaluable components in the design of advanced therapeutic and diagnostic agents.

In the pharmaceutical industry, long-chain ethers serve as critical building blocks in the synthesis of complex molecules. They are integral to the structure of certain lipids used in drug delivery systems, such as liposomes and lipid nanoparticles, where they can influence the stability, drug-loading capacity, and pharmacokinetic profile of the formulation.[1][2] Furthermore, their application as flexible linkers in antibody-drug conjugates (ADCs) is an area of active research, enabling the attachment of potent cytotoxic agents to monoclonal antibodies for targeted cancer therapy. The length and composition of the ether chain can be precisely tuned to optimize the stability and release characteristics of the drug payload.

This guide provides a detailed exploration of the synthesis of long-chain ethers, with a specific focus on the versatile starting material, 9-chloro-1-nonanol. We will delve into the foundational Williamson ether synthesis, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis, a classic and robust method for forming an ether linkage, remains the cornerstone for preparing both symmetrical and unsymmetrical ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide.[3][5]

The general mechanism can be visualized as follows:

Figure 1: General mechanism of the Williamson ether synthesis.

In the context of our topic, a long-chain alcohol is first deprotonated by a strong base to form a highly reactive alkoxide. This alkoxide then attacks the primary carbon bearing the chlorine atom in this compound, displacing the chloride ion and forming the desired long-chain ether.

Causality in Experimental Design: Key Considerations for Success

Synthesizing long-chain ethers via the Williamson method presents unique challenges compared to their shorter-chain counterparts. Understanding the underlying principles is crucial for optimizing reaction conditions and achieving high yields.

-

Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. For deprotonating long-chain alcohols, strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) are preferred to minimize side reactions.[3] The choice of solvent is equally important. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the alkoxide, leaving a "naked" and highly reactive alkoxide anion, thereby accelerating the SN2 reaction.[5][6]

-

Reactivity of Alkyl Halides: The reactivity of the alkyl halide follows the order I > Br > Cl. While this compound is a suitable substrate, for less reactive systems, converting the chloro group to a more reactive iodo group in situ (Finkelstein reaction) can significantly improve reaction rates. However, for many applications, the chloro-derivative provides a good balance of reactivity and stability. The primary nature of the halide in this compound is ideal for the SN2 mechanism, as secondary and tertiary halides are more prone to elimination (E2) side reactions.[4]

-

Solubility Challenges: Long-chain reactants and products often exhibit poor solubility in common polar solvents at room temperature. This can lead to heterogeneous reaction mixtures and reduced reaction rates. Employing co-solvents or carrying out the reaction at elevated temperatures can help to mitigate these issues.

-

Phase-Transfer Catalysis (PTC): For reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst can be highly beneficial. These catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[7] This can lead to milder reaction conditions, faster reaction times, and improved yields.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative long-chain ether using this compound.

Protocol 1: Standard Williamson Ether Synthesis of a Long-Chain Ether

This protocol details the synthesis of a long-chain ether from this compound and a generic long-chain primary alcohol (e.g., 1-dodecanol).

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-Dodecanol | 186.34 | 1.86 g | 10 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11 |

| This compound | 178.70 | 1.79 g | 10 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated aqueous NH₄Cl | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 100 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser.

-

Alkoxide Formation: To the flask, add 1-dodecanol (1.86 g, 10 mmol) and anhydrous DMF (30 mL). Stir the solution and cool it to 0 °C using an ice bath.

-

Base Addition: Carefully add sodium hydride (0.44 g of a 60% dispersion, 11 mmol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas will be evolved.

-

Alkoxide Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Addition of this compound: Dissolve this compound (1.79 g, 10 mmol) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture via a dropping funnel.

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water. Shake well and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Figure 2: Experimental workflow for the synthesis of long-chain ethers.

Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

This protocol offers an alternative approach using a phase-transfer catalyst, which can be advantageous for certain substrates and reaction conditions.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-Dodecanol | 186.34 | 1.86 g | 10 |

| Potassium Carbonate (K₂CO₃), anhydrous powder | 138.21 | 2.76 g | 20 |

| This compound | 178.70 | 1.79 g | 10 |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.32 g | 1 |

| Toluene | - | 50 mL | - |

| Diethyl ether | - | As needed | - |

| Water | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-dodecanol (1.86 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), this compound (1.79 g, 10 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in toluene (50 mL).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 8-16 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene.

-

Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product obtained from either protocol will likely contain unreacted starting materials and potentially some side products. Purification is essential to obtain the desired long-chain ether in high purity.

Purification Techniques

-

Column Chromatography: For non-polar, high molecular weight ethers, column chromatography on silica gel is a highly effective purification method.[8][9] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., diethyl ether or ethyl acetate), is typically employed.[10][11] The progress of the separation can be monitored by TLC.

-

Recommended Solvent Systems:

-

Hexane/Diethyl Ether gradient (e.g., from 100:0 to 80:20)

-

Hexane/Ethyl Acetate gradient (e.g., from 100:0 to 90:10)

-

-

-

Recrystallization: If the synthesized long-chain ether is a solid at room temperature, recrystallization can be an excellent purification technique.[12] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] For non-polar ethers, a mixed solvent system, such as ethanol/water or diethyl ether/hexane, may be effective.[14][15]

Characterization

The purified long-chain ether should be characterized to confirm its structure and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the new ether linkage.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the presence of the ether C-O stretch and the absence of the starting alcohol O-H stretch.

Applications in Drug Development

The long-chain ethers synthesized from this compound possess a bifunctional nature, with a terminal hydroxyl group that can be further functionalized. This makes them particularly valuable in drug development.

-

Lipid-Based Drug Delivery Systems: The long hydrophobic chain of these ethers makes them suitable for incorporation into lipid-based drug delivery systems like liposomes and solid lipid nanoparticles.[1][16] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.[2] The terminal hydroxyl group can be used to attach targeting ligands or other functional moieties.

-

Bifunctional Linkers and Cross-linkers: The ability to have two distinct functionalities at either end of a long, flexible chain makes these ethers excellent candidates for use as bifunctional linkers or cross-linkers.[17][18] In the context of drug delivery, they can be used to construct cross-linked hydrogels for controlled drug release or as linkers in more complex drug delivery constructs.[19][20]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Incomplete deprotonation of the alcohol.- Low reactivity of the alkyl chloride.- Presence of water in the reaction. | - Use a stronger base or ensure the base is fresh.- Add a catalytic amount of sodium iodide (NaI) to promote in situ halide exchange.- Ensure all glassware is oven-dried and use anhydrous solvents. |

| Formation of elimination byproducts | - Steric hindrance around the reaction center.- High reaction temperature. | - Use a less sterically hindered alcohol if possible.- Lower the reaction temperature and extend the reaction time. |

| Difficulty in purification | - Similar polarities of product and starting materials. | - Optimize the solvent system for column chromatography.- Consider derivatizing the unreacted alcohol to facilitate separation. |

Conclusion

The synthesis of long-chain ethers using this compound via the Williamson ether synthesis is a versatile and powerful tool for researchers in drug development and related fields. By carefully considering the reaction parameters, including the choice of base, solvent, and temperature, and by employing appropriate purification techniques, high yields of pure products can be achieved. The bifunctional nature of the resulting ethers opens up a wide range of possibilities for their application in advanced drug delivery systems and as specialized chemical linkers, contributing to the development of next-generation therapeutics.

References

- 1. Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Nanoparticles─From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. jk-sci.com [jk-sci.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. youtube.com [youtube.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. researchgate.net [researchgate.net]

- 10. columbia.edu [columbia.edu]

- 11. Chromatography [chem.rochester.edu]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. rubingroup.org [rubingroup.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. reddit.com [reddit.com]

- 16. Long-chain lipids facilitate insertion of large nanoparticles into membranes of small unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Application Notes and Protocols for Nucleophilic Substitution on 9-Chloro-1-nonanol

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on 9-chloro-1-nonanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

This compound is a versatile bifunctional molecule featuring a primary alkyl chloride and a primary alcohol. This unique structure allows for selective chemical modifications at either functional group. Nucleophilic substitution at the C-9 position, displacing the chloride, is a fundamental transformation that opens avenues for the synthesis of a diverse array of functionalized nonanol derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

The primary alkyl chloride in this compound is susceptible to bimolecular nucleophilic substitution (SN2) reactions. This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral. Since the carbon at the C-9 position is not a stereocenter, this aspect is not a concern. The SN2 pathway is favored for primary alkyl halides due to minimal steric hindrance.[1]

This guide will detail two exemplary nucleophilic substitution reactions on this compound: the synthesis of 9-azido-1-nonanol and the Williamson ether synthesis to produce 9-phenoxy-1-nonanol.

Mechanistic Considerations

The nucleophilic substitution reactions described herein proceed via a concerted SN2 mechanism. The key factors influencing the success of these reactions are the choice of nucleophile, solvent, and temperature.

-

Nucleophile: A strong nucleophile is required for an efficient SN2 reaction. In the protocols below, the azide ion (N₃⁻) and the phenoxide ion (PhO⁻) serve as potent nucleophiles.

-

Solvent: Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity.[2] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices.

-

Leaving Group: The chloride ion is a reasonably good leaving group, making the substitution reaction feasible.

-

Substrate: As a primary alkyl halide, this compound is an ideal substrate for SN2 reactions, minimizing the competing E2 elimination pathway.

A critical consideration is the presence of the hydroxyl group in the substrate. While the -OH group is a weaker nucleophile than the azide or phenoxide ions, it can potentially compete in the substitution reaction, leading to the formation of byproducts. However, under the described reaction conditions with strong nucleophiles, the desired substitution at the C-9 position is the predominant pathway. In cases where a weaker nucleophile is used or higher temperatures are required, protection of the alcohol functionality may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 9-Azido-1-nonanol

This protocol details the synthesis of 9-azido-1-nonanol, a valuable intermediate for the introduction of an amine group via reduction or for use in "click" chemistry.

Workflow Diagram:

Caption: Workflow for the synthesis of 9-Azido-1-nonanol.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Sodium Azide (NaN₃) | ≥99.5% | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Saturated aq. NH₄Cl | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous MgSO₄ | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

Procedure:

-

To a stirred solution of this compound (1.0 g, 5.6 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add sodium azide (0.73 g, 11.2 mmol, 2.0 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford pure 9-azido-1-nonanol.[3]

Expected Yield: 85-95%

Characterization Data (¹H NMR, CDCl₃):

-

δ 3.64 (t, 2H, J = 6.6 Hz, -CH₂OH)

-

δ 3.25 (t, 2H, J = 6.9 Hz, -CH₂N₃)

-

δ 1.55-1.65 (m, 4H)

-

δ 1.25-1.40 (m, 8H)

Protocol 2: Williamson Ether Synthesis of 9-Phenoxy-1-nonanol

This protocol describes the synthesis of 9-phenoxy-1-nonanol via a Williamson ether synthesis, a classic method for forming ethers.[4][5]

Reaction Mechanism Diagram:

Caption: Mechanism of the Williamson Ether Synthesis.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Phenol | ≥99% | Commercially Available |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl Acetate | Commercially Available | |

| Hexanes | Commercially Available | |

| 1 M HCl | Prepared in-house | |

| Saturated aq. NaHCO₃ | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Na₂SO₄ | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

Procedure:

-

To a stirred suspension of sodium hydride (0.26 g, 6.5 mmol, 1.1 equivalents, pre-washed with hexanes to remove mineral oil) in anhydrous DMF (15 mL) in a round-bottom flask under a nitrogen atmosphere, add a solution of phenol (0.55 g, 5.8 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

-

Add a solution of this compound (1.0 g, 5.6 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to 0 °C and cautiously quench with water (10 mL).

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25% ethyl acetate) to yield pure 9-phenoxy-1-nonanol.

Expected Yield: 75-85%

Characterization Data (¹H NMR, CDCl₃):

-

δ 7.25-7.35 (m, 2H, Ar-H)

-

δ 6.90-7.00 (m, 3H, Ar-H)

-

δ 3.95 (t, 2H, J = 6.5 Hz, -CH₂OAr)

-

δ 3.64 (t, 2H, J = 6.6 Hz, -CH₂OH)

-

δ 1.75-1.85 (m, 2H)

-

δ 1.25-1.55 (m, 12H)

Troubleshooting and Self-Validation

| Problem | Possible Cause | Solution |

| Low or no product formation | Incomplete reaction. | Increase reaction time and/or temperature. Ensure reagents are of high purity and anhydrous where specified. |

| Inactive nucleophile. | For the Williamson synthesis, ensure complete deprotonation of the phenol. For the azide synthesis, ensure the sodium azide is dry. | |

| Formation of multiple products | Side reactions. | For the Williamson synthesis, ensure the temperature is not too high to favor elimination. Consider protecting the alcohol group if intermolecular etherification is suspected. |

| Impure starting materials. | Purify starting materials before use. | |

| Difficult purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider a different purification technique, such as distillation or recrystallization if applicable. |

Conclusion